

# 4-tert-butyl-2-iodo-aniline chemical structure and CAS number.

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## Compound of Interest

Compound Name: 4-Tert-butyl-2-iodo-aniline

Cat. No.: B143962

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## An In-Depth Technical Guide to 4-tert-butyl-2-iodo-aniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-tert-butyl-2-iodo-aniline** is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its structural features—a sterically hindering tert-butyl group and a reactive iodine atom—make it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The tert-butyl group can enhance metabolic stability and modulate solubility in drug candidates, while the iodo-substituent provides a reactive handle for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

### Chemical Structure and CAS Number

The chemical structure of **4-tert-butyl-2-iodo-aniline** consists of an aniline ring substituted with a tert-butyl group at the 4-position and an iodine atom at the 2-position.

- Chemical Name: **4-tert-butyl-2-iodo-aniline**
- CAS Number: 128318-63-8<sup>[1]</sup>

- Molecular Formula:  $C_{10}H_{14}IN$ [\[1\]](#)

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **4-tert-butyl-2-iodo-aniline** is presented below. These properties are essential for its handling, reaction setup, and incorporation into molecular design.

Property	Value	Reference
Molecular Weight	275.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not specified in search results	
Boiling Point	290.7 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.524 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	129.6 °C	<a href="#">[1]</a>
pKa (Predicted)	2.86 ± 0.10	<a href="#">[1]</a>
LogP (Predicted)	3.6 - 3.75	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[2]</a>
Rotatable Bond Count	1	<a href="#">[2]</a>
Topological Polar Surface Area	26.02 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis Protocol

The synthesis of **4-tert-butyl-2-iodo-aniline** is most commonly achieved via electrophilic iodination of the readily available precursor, 4-tert-butylaniline. The following protocol is a representative procedure.

## Experimental Protocol: Iodination of 4-tert-butylaniline

Objective: To synthesize **4-tert-butyl-2-iodo-aniline** from 4-tert-butylaniline.

## Materials:

- 4-tert-butylaniline
- Iodine monochloride (ICl) or a mixture of Iodine (I<sub>2</sub>) and an oxidizing agent
- An appropriate solvent (e.g., Dichloromethane, Acetic Acid)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or other suitable base for workup
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

## Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
- **Iodination:** Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 1.0-1.1 eq) dropwise to the stirred solution of the aniline. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Workup:** Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- **Neutralization:** Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure **4-tert-butyl-2-iodo-aniline**.

## Spectroscopic Data

While specific experimental spectra for **4-tert-butyl-2-iodo-aniline** were not found in the search results, the expected NMR signals can be predicted based on its structure. PubChem does list the availability of GC-MS and IR spectra for this compound.<sup>[2]</sup>

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals for the three aromatic protons with characteristic splitting patterns, and a broad singlet for the two amine protons.
- **<sup>13</sup>C NMR:** The carbon-13 NMR spectrum should display signals for the six aromatic carbons (four of which are unique), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M<sup>+</sup>) at m/z 275.
- **Infrared (IR) Spectroscopy:** The IR spectrum would feature characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

## Applications in Cross-Coupling Reactions

**4-tert-butyl-2-iodo-aniline** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond. This reaction is a powerful tool for forming new carbon-carbon bonds.

## Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-4-tert-butylaniline derivative from **4-tert-butyl-2-iodo-aniline** and a boronic acid.

Materials:

- **4-tert-butyl-2-iodo-aniline** (1.0 eq)
- An arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, 1-5 mol%)
- A suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq)
- A solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

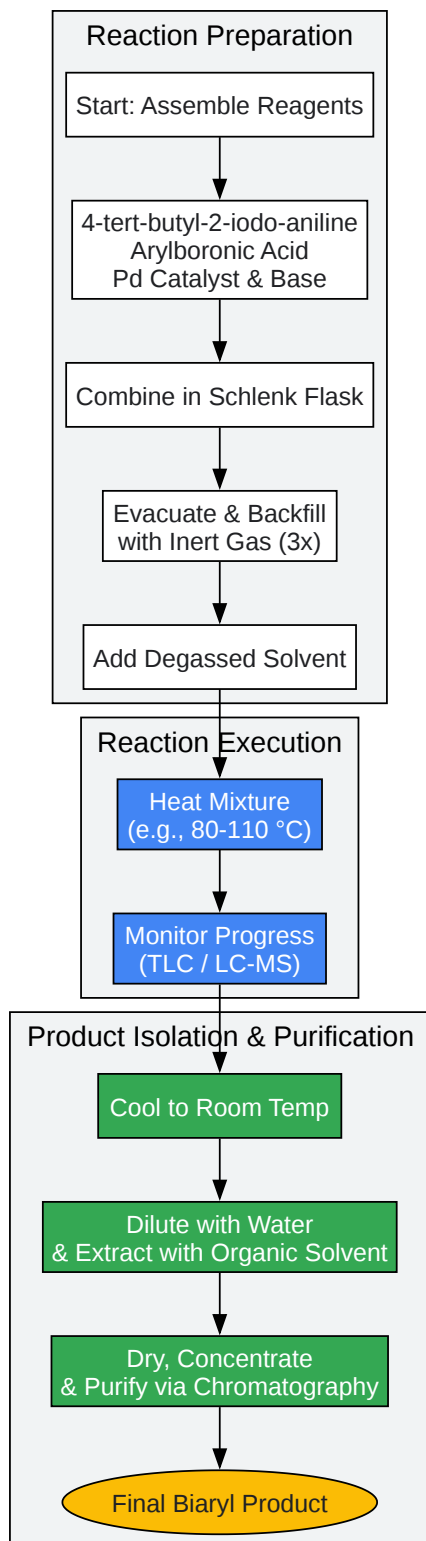
Procedure:

- **Reaction Setup:** To a Schlenk flask, add **4-tert-butyl-2-iodo-aniline**, the arylboronic acid, the palladium catalyst, and the base.
- **Degassing:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
- **Solvent Addition:** Add the degassed solvent system via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

## Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling reaction starting from **4-tert-butyl-2-iodo-aniline**.

## Suzuki-Miyaura Coupling Workflow



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Workflow for Suzuki-Miyaura Coupling.

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## References

- 1. 4-tert-Butyl-2-iodo-aniline | lookchem [lookchem.com]
- 2. 4-Tert-butyl-2-iodo-aniline | C<sub>10</sub>H<sub>14</sub>IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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